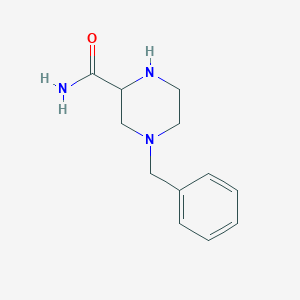

4-Benzylpiperazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzylpiperazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(16)11-9-15(7-6-14-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIWJDQRXFTODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557741 | |

| Record name | 4-Benzylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85817-33-0 | |

| Record name | 4-Benzylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Benzylpiperazine 2 Carboxamide

Established Synthetic Pathways Towards 4-Benzylpiperazine-2-carboxamide

The construction of the this compound framework typically involves multi-step sequences that require careful control of reactivity and selectivity.

Multi-Step Reaction Sequences and Key Intermediates

The synthesis of piperazine-2-carboxamides often begins with piperazine-2-carboxylic acid. 5z.com A common strategy involves the orthogonal protection of the two nitrogen atoms, allowing for selective functionalization. For instance, the synthesis can be initiated from piperazine-2-carboxylic acid, which is then protected to allow for controlled reactions. 5z.comgoogle.com One approach involves the use of protecting groups to differentiate the two nitrogens of the piperazine (B1678402) ring, followed by amidation of the carboxylic acid functionality. 5z.com

Another established route involves the reduction of a pyrazine-2-carboxamide precursor. This two-step process includes the hydration of a nitrile to an amide, followed by the hydrogenation of the pyrazine (B50134) ring to yield the desired piperazine-2-carboxamide (B1304950). researchgate.net This method offers a direct way to access the core structure.

Role of Protecting Groups in Piperazine Carbaldehyde Precursors

Protecting groups are crucial in the synthesis of unsymmetrically substituted piperazines to prevent unwanted side reactions. acs.orgnih.gov Groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) are frequently employed. 5z.comnih.gov The choice of protecting group is critical and depends on the subsequent reaction conditions. For example, the Boc group is widely used due to its stability under various conditions and its straightforward removal. nih.gov

In the context of solid-phase synthesis, orthogonal protecting groups are particularly valuable. For instance, a piperazine-2-carboxylic acid scaffold can be protected with both Fmoc and Alloc groups. 5z.com The Fmoc group can be selectively removed to allow for functionalization at the 4-position, followed by the removal of the Alloc group for modification at the 1-position. 5z.com This strategy enables the systematic construction of diverse compound libraries. 5z.com The use of protecting groups ensures that the desired regio- and chemoselectivity is achieved during the synthetic sequence. acs.org

Contemporary and Novel Synthetic Approaches for Piperazine Carboxamide Architectures

Modern synthetic chemistry has introduced innovative methods for constructing piperazine-based structures, often focusing on efficiency and sustainability.

Flow chemistry has emerged as a powerful tool for the synthesis of piperazine-2-carboxamide. researchgate.net This technique allows for a continuous, machine-assisted process, which can improve reaction efficiency and safety, particularly when dealing with hazardous reagents or intermediates. researchgate.net For example, a fully continuous sequential hydration of a nitrile to an amide and subsequent hydrogenation of a pyrazine ring to a piperazine has been successfully implemented. researchgate.net

Palladium-catalyzed cross-coupling reactions have also been developed for the efficient synthesis of N-arylpiperazines under aerobic and even solvent-free conditions. organic-chemistry.org These methods offer a rapid and environmentally friendly alternative to traditional approaches. organic-chemistry.org Furthermore, photoredox catalysis has enabled the direct C-H functionalization of piperazines, providing access to a wider range of structurally diverse derivatives. mdpi.comorganic-chemistry.org This includes the arylation, vinylation, and alkylation of the piperazine core. mdpi.com

Strategic Derivatization of the this compound Core

The this compound scaffold offers multiple points for structural modification, allowing for the fine-tuning of its physicochemical and biological properties.

Systematic Modifications at the N-Benzyl Moiety

The N-benzyl group is a common site for derivatization to explore structure-activity relationships. Modifications can be introduced to the phenyl ring of the benzyl (B1604629) group. For instance, the introduction of various substituents on the aromatic ring can significantly influence the biological activity of the resulting compounds. nih.govnih.gov

Reductive amination is a key method for introducing diverse N-alkyl and N-benzyl groups. nih.gov This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. This approach allows for the introduction of a wide variety of substituted benzyl groups onto the piperazine nitrogen.

The following table showcases examples of modifications at the N-benzyl moiety of piperazine derivatives and their reported applications.

| Compound Class | Modification | Reported Application/Significance | Reference |

| 4-Benzylpiperidine (B145979) Carboxamides | Introduction of biphenyl (B1667301) and naphthyl groups | Dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors | nih.gov |

| 1-Benzhydryl-piperazine Derivatives | Synthesis of sulfonamide and benzamide (B126) derivatives | Antimicrobial agents | tandfonline.com |

| Chalcone-piperazine Derivatives | Incorporation of various substituted phenylpiperazines | Carbonic anhydrase inhibitors with antitumor potential | nih.gov |

| Benzhydrylpiperazine-based hybrids | Combination with substituted phenyl oxadiazoles | Dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity | nih.gov |

This table is interactive and allows for sorting and filtering of the data.

Structural Diversification of the Carboxamide Functionality

The carboxamide group at the 2-position of the piperazine ring is another key handle for structural diversification. This functionality can be readily converted into a variety of other functional groups or coupled with different amines or amino acids to generate a library of amides. 5z.comcaltech.edu

Solid-phase synthesis has proven to be a highly effective strategy for the diversification of the carboxamide group. 5z.com By attaching the piperazine scaffold to a solid support, a wide range of reagents can be used to modify the carboxamide functionality in a high-throughput manner. 5z.comnih.gov For example, coupling with various amines, sulfonyl chlorides, isocyanates, and chloroformates can lead to the formation of amides, sulfonamides, ureas, and carbamates, respectively. 5z.com

Furthermore, the replacement of the carboxamide group with a sulfonamide has been explored to investigate the impact on receptor binding affinity. nih.gov Such modifications can significantly alter the electronic and steric properties of the molecule, leading to changes in its biological profile.

The table below provides examples of structural diversification at the carboxamide functionality of piperazine derivatives.

| Compound Class | Modification | Synthetic Method | Reported Application/Significance | Reference |

| Piperazine-2-carboxamide Libraries | Amides, sulfonamides, ureas, carbamates | Solid-phase synthesis | Lead discovery for general screening | 5z.comnih.gov |

| Piperidine (B6355638) Carboxamide Derivatives | Keto amides | Solution-phase synthesis | Calpain inhibitors with anticonvulsive properties | nih.gov |

| Arylpiperazinylalkyl Derivatives | Replacement of carboxamide with sulfonamide | Solution-phase synthesis | Serotonin and dopamine (B1211576) receptor ligands | nih.gov |

| Chromone-2-carboxamides | Coupling with piperazine/piperidine derivatives | Amide coupling | Soluble epoxide hydrolase inhibitors | acgpubs.org |

This table is interactive and allows for sorting and filtering of the data.

Substituent Effects on the Piperazine Heterocycle

The introduction of various substituents on the piperazine ring can influence the molecule's properties. For instance, in related piperazine-containing compounds, N-substitution on the piperazine ring has been shown to accommodate various heterocyclic rings, which can be linked via an amide or a methylene (B1212753) linker to maintain high affinity and selectivity for certain biological targets. nih.gov The nature of these substituents can impact the binding affinity of the molecule. For example, a methylene unit between a substituted indole (B1671886) ring and the piperazine fragment resulted in a different binding affinity compared to its amide counterpart in a series of dopamine D2 and D3 receptor ligands. nih.gov

The synthesis of related structures, such as 4-benzylpiperidine carboxamides, involves key steps like amidation and substitution, where the nature of the reactants and linkers plays a crucial role in the final properties of the molecule. nih.gov

Advanced Analytical Characterization in Synthetic Research

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For the analogous carboxylic acid, typical ¹H NMR chemical shifts are observed for the aromatic protons of the benzyl group (7.20-7.40 ppm), the benzylic methylene protons (4.30-4.40 ppm), and the protons of the piperazine ring (multiplets between 2.80-4.00 ppm). In this compound, the protons of the carboxamide group (CONH₂) would give rise to distinct signals, typically in the range of 5-8 ppm, which may be broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.

The ¹³C NMR spectrum of the carboxylic acid analog shows characteristic signals for the carbonyl carbon (170-175 ppm), aromatic carbons (127-140 ppm), the benzylic carbon (50-52 ppm), and the piperazine ring carbons (43-62 ppm). For the carboxamide, the carbonyl carbon signal would likely appear in a similar region. Two-dimensional NMR techniques like HSQC and HMBC are invaluable for confirming the connectivity between protons and carbons. Dynamic NMR studies on other N,N'-substituted piperazines have revealed the presence of conformers due to the partial double bond character of the amide bond, which can lead to doubled signals in the NMR spectra. scilit.com

Table 1: Representative ¹H and ¹³C NMR Data for 4-Benzylpiperazine-2-carboxylic acid hydrochloride

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic protons (5H) | 7.20-7.40 (m) | 127-132, 135-140 |

| Benzyl CH₂ (2H) | 4.30-4.40 (s) | 50-52 |

| Piperazine H-2 (1H) | 3.80-4.00 (m) | 58-62 |

| Piperazine ring protons (7H) | 2.80-3.50 (m) | 43-50 |

| Carboxylic acid OH (1H) | 12.00-13.00 (br s) | 170-175 |

Note: Data is for the hydrochloride salt of the corresponding carboxylic acid. 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet. The carboxamide analog would show different signals for the amide group.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the exact molecular weight and elemental composition of this compound. This technique provides a high degree of confidence in the identity of a synthesized compound. For related benzylpiperazine (BZP) compounds, mass spectrometry is a standard analytical method. europa.eu In the analysis of other complex organic molecules, HRMS plays a pivotal role in confirming the chemical structure based on its fragmentation pattern and exact mass. nih.gov For instance, in the full scan analysis of a related compound, the sodium adduct [M+Na]⁺ was observed, and MS/MS analysis revealed characteristic fragment ions. nih.gov The fragmentation of this compound would likely involve cleavage of the benzyl group (producing a characteristic ion at m/z 91) and fragmentation of the piperazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum of the analogous 4-benzylpiperazine-2-carboxylic acid hydrochloride shows characteristic absorption bands for the O-H stretch of the carboxylic acid (3420-3200 cm⁻¹), the C=O stretch of the carboxylic acid (1720-1700 cm⁻¹), and aromatic and aliphatic C-H stretches.

For this compound, the IR spectrum would be expected to show:

N-H stretching vibrations for the primary amide (CONH₂) typically in the region of 3400-3100 cm⁻¹.

A strong C=O stretching band (Amide I band) around 1680-1630 cm⁻¹.

An N-H bending vibration (Amide II band) around 1640-1550 cm⁻¹.

Aromatic and aliphatic C-H stretching vibrations.

C-N stretching vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3400-3100 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=O Stretch (Amide I) | 1680-1630 |

| N-H Bend (Amide II) | 1640-1550 |

| Aromatic C=C Stretch | 1600-1450 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for its isolation during synthesis. HPLC methods are routinely used to achieve purity thresholds of greater than 97%. For the analysis of benzylpiperazine and its derivatives, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantification. nih.gov The development of such methods involves optimizing the mobile phase composition, column type, and detector settings to achieve good separation and resolution of the target compound from any impurities or by-products.

Structure Activity Relationship Sar Elucidation for 4 Benzylpiperazine 2 Carboxamide Analogues

Methodological Frameworks for Comprehensive SAR Investigations

The elucidation of Structure-Activity Relationships (SAR) for 4-benzylpiperazine-2-carboxamide analogues relies on a multidisciplinary approach that integrates chemical synthesis, biological testing, and computational modeling. The synthetic foundation for these investigations involves established methods for creating substituted piperazine (B1678402) rings and forming amide bonds. Key synthetic strategies include N-arylation techniques like the Buchwald-Hartwig and Ullmann-Goldberg reactions to introduce the benzyl (B1604629) group, as well as reductive amination and the reduction of carboxamides for N-alkylation. mdpi.com The piperazine ring itself can be constructed from precursors such as aniline (B41778) and bis-(2-haloethyl)amine. mdpi.com

Once synthesized, analogues undergo a battery of in vitro and ex vivo assays to determine their biological activity, such as binding affinity for specific receptors or inhibitory activity against enzymes. nih.govnih.gov For instance, radioligand binding assays are commonly used to measure the affinity of compounds for their target receptors. nih.gov

Computational methods are indispensable for interpreting the experimental data and guiding further synthesis. Molecular docking studies, a cornerstone of structure-based drug design, are used to predict the binding poses of ligands within the active site of a target protein. nih.gov These models help visualize crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues. researchgate.net The process typically involves preparing a model of the protein's binding pocket and using algorithms to fit the ligand into it, evaluating the fit with scoring functions to estimate binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are powerful tools for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and optimizing lead compounds. nih.gov

Both 2D- and 3D-QSAR models are employed. 2D-QSAR studies correlate activity with physicochemical properties and molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters. nih.gov For example, a 2D-QSAR study on P-glycoprotein inhibitors found a linear correlation between the van der Waals surface area of hydrophobic atoms and the pharmacological activity. nih.gov

3D-QSAR approaches, such as those using GRID-independent molecular descriptors (GRIND), provide a more detailed understanding by identifying important pharmacophoric features and their spatial relationships. nih.gov These models can define the optimal distances between features like hydrogen-bond donors, acceptors, and hydrophobic groups. nih.gov For a series of novel 6-hydroxybenzothiazole-2-carboxamide inhibitors, a non-linear QSAR model developed using a gene expression programming (GEP) algorithm showed a high predictive accuracy, significantly improving upon linear models. nih.gov The quality and reliability of QSAR models are rigorously assessed using statistical metrics like the cross-validated correlation coefficient (q²) and by validating the model with an external test set of compounds. nih.gov

Correlating N-Benzyl Substituent Variations with Modulated Biological Activities

The N-benzyl group is a critical component of the this compound scaffold, and modifications to this moiety significantly influence biological activity. SAR studies on related N-benzylpyrazine-2-carboxamides have demonstrated that the nature and position of substituents on the benzyl ring can fine-tune potency against various biological targets, including mycobacteria and fungi. nih.gov

For instance, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring leads to a range of activities. A 4-methoxy group on the benzyl ring resulted in the highest antimycobacterial activity against Mycobacterium tuberculosis, whereas a 3-trifluoromethyl substituent conferred the best antifungal activity against Trichophyton mentagrophytes. nih.gov The presence of a bulky tert-butyl group on the pyrazine (B50134) ring combined with an unsubstituted N-benzyl group led to potent inhibition of photosynthesis in spinach chloroplasts. nih.gov These findings highlight that the electronic and steric properties of the N-benzyl substituent are key determinants of biological function and selectivity.

The following table summarizes the effects of various N-benzyl substituents on the biological activity of pyrazine-2-carboxamide analogues. nih.gov

| Compound | Pyrazine Substituents | N-Benzyl Substituent | Biological Activity Highlight |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | 5-Cl | 3-CF₃ | Highest antifungal activity (MIC = 15.62 µmol/L) |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 4-OCH₃ | Highest antimycobacterial activity (MIC = 6.25 µg/mL) |

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | 5-t-Bu, 6-Cl | H | Potent photosynthesis inhibition (IC₅₀ = 7.4 µmol/L) |

| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 5-t-Bu, 6-Cl | 4-Cl | Potent photosynthesis inhibition (IC₅₀ = 13.4 µmol/L) |

Mechanistic Implications of Carboxamide and Piperazine Ring Modifications on Binding Affinity

The nitrogen atom of the piperazine ring is often protonated at physiological pH, allowing it to form a critical salt bridge interaction with acidic residues, such as aspartate, in the binding site of target proteins like the D3 dopamine (B1211576) receptor. researchgate.net However, the conformation of the piperazine ring can also impact binding affinity. Structural studies have shown that piperazine moieties can adopt high-energy twist-boat conformations when bound to certain targets, which may introduce an energetic penalty that reduces affinity. acs.orgacs.org This suggests that optimizing the piperazine ring or replacing it could lead to improved compounds. acs.org For example, removing a methyl group from the piperazine moiety in one series of compounds was shown to reduce the inhibition of the metabolic enzyme CYP3A4. acs.org

The carboxamide group is also vital for activity, often participating in hydrogen bonding interactions with the receptor. wikipedia.org Its orientation and rigidity are important for correctly positioning the interacting moieties of the ligand within the binding pocket.

| Structural Modification | Mechanistic Implication | Example/Observation | Citation |

| Piperazine Ring | Forms key salt bridge with acidic residues (e.g., Asp) in the binding pocket. | Crucial for binding at D3 dopamine receptors. | researchgate.net |

| Can adopt high-energy twist-boat conformation upon binding. | May reduce binding affinity due to energetic penalty. | acs.orgacs.org | |

| Substituents affect metabolic stability. | Removal of a piperazine methyl group reduced CYP3A4 inhibition. | acs.org | |

| Carboxamide Moiety | Participates in hydrogen bonding with the target receptor. | The carbonyl group often forms a strong interaction with the receptor. | wikipedia.org |

| Provides structural rigidity and correct orientation of substituents. | Essential for maintaining the pharmacophore geometry. |

Comparative SAR Analysis with Related Piperidine (B6355638) and Other Heterocyclic Scaffolds

Comparing the this compound scaffold with related structures, such as those containing piperidine or other heterocyclic rings, provides valuable SAR insights. Piperazine and piperidine are two of the most abundant N-heterocycles used in drug development. researchgate.net The choice between these two scaffolds can have a profound impact on binding affinity and selectivity.

In studies directly comparing piperazine and piperidine derivatives, the piperidine core often leads to significantly higher affinity for certain targets, such as the sigma-1 (σ₁) receptor. nih.gov For a series of dual histamine (B1213489) H₃ and sigma receptor ligands, replacing the piperazine ring with piperidine dramatically increased σ₁ receptor affinity while only slightly affecting H₃ receptor affinity. nih.gov This difference was attributed to a change in the protonation state of the core at physiological pH. nih.gov

In other contexts, the piperazine moiety is superior. For some celastrol (B190767) derivatives, the activity was better with a piperazine modification compared to aniline, piperidine, or morpholine. nih.gov Similarly, the bioisosteric replacement of a piperidine nucleus with a piperazine moiety can confer the ability to interact with different sites on a target enzyme. nih.gov This highlights that the superiority of one scaffold over another is target-dependent and underscores the importance of screening various heterocyclic cores during lead optimization.

The following table presents a comparative analysis of piperazine versus piperidine scaffolds from a study on dual-activity ligands. nih.gov

| Compound Feature | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | Key Takeaway |

| Contains Piperazine Core | 3.17 | 1531 | High affinity for H₃R, low affinity for σ₁R. |

| Contains Piperidine Core | 7.70 | 3.64 | High affinity for both H₃R and σ₁R. |

Mechanistic Biological Investigations of 4 Benzylpiperazine 2 Carboxamide and Its Derivatives

In Vitro Enzymatic Target Profiling

The therapeutic potential of a chemical compound is often predicated on its ability to interact with specific biological targets, primarily enzymes, thereby modulating their activity. The 4-benzylpiperazine-2-carboxamide scaffold and its structural analogs have been the subject of various in vitro studies to profile their effects on a range of enzymes implicated in different physiological and pathological processes. This section details the mechanistic insights gleaned from these enzymatic inhibition and activation studies.

Alpha-Amylase Inhibition Studies

Alpha-amylase is a key digestive enzyme that catalyzes the hydrolysis of starch into simpler sugars. Inhibiting this enzyme is a validated strategy for managing post-prandial hyperglycemia, a primary concern in type 2 diabetes. While direct studies on this compound are limited, research on structurally related phenylsulfonyl piperazine (B1678402) derivatives has demonstrated significant α-amylase inhibitory potential.

In one such study, a series of phenylsulfonyl piperazine derivatives were synthesized and evaluated for their ability to inhibit α-amylase. The findings revealed that these compounds exhibited notable inhibitory effects. cumhuriyet.edu.tr One derivative, in particular, showed an inhibition percentage of 80.61%, which was superior to that of the standard drug acarbose (B1664774) (78.81%). cumhuriyet.edu.tr Molecular docking studies suggested that the most potent compound binds effectively to the enzyme's active site, forming π-π stacking and π-anion interactions with key amino acid residues, which substantiates its strong inhibitory role. cumhuriyet.edu.tr These findings indicate that the piperazine scaffold is a promising framework for developing novel α-amylase inhibitors.

Table 1: α-Amylase Inhibition by Phenylsulfonyl Piperazine Derivatives

| Compound | % Inhibition (at 500 µM) |

| Compound 4 (a phenylsulfonyl piperazine derivative) | 80.61 ± 0.62 |

| Acarbose (Standard) | 78.81 ± 0.02 |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the pathway for melanin (B1238610) pigment production. nih.govmdpi.com Its inhibition is a key strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry. nih.gov Derivatives of 4-benzylpiperazine have been investigated as tyrosinase inhibitors, revealing insights into their mechanism of action.

Studies on 4-(fluorobenzyl)piperazine derivatives show that these compounds can be potent inhibitors of tyrosinase from Agaricus bisporus (AbTYR). nih.gov Kinetic analyses have identified these molecules as competitive inhibitors, meaning they bind to the active site of the enzyme, directly competing with the substrate (e.g., L-DOPA). nih.gov This competitive binding prevents the substrate from being converted into dopaquinone, the precursor for melanin. mdpi.com The potency of these inhibitors is significant, with some derivatives like [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone exhibiting an IC₅₀ value of 0.18 µM, making it approximately 100 times more active than the reference inhibitor, kojic acid (IC₅₀ = 17.76 µM). nih.gov Docking studies further support this mechanism, suggesting that the 4-fluorobenzyl portion of the molecule orients towards the copper ions within the catalytic site of the enzyme. nih.gov

Table 2: Tyrosinase Inhibitory Activity of a 4-Benzylpiperazine Derivative

| Compound | IC₅₀ (µM) | Inhibition Type |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Competitive |

| Kojic Acid (Standard) | 17.76 | Competitive |

Carbonic Anhydrase Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Conversely, activation of certain CA isoforms is also being explored for potential cognitive enhancement.

Interestingly, studies on various piperazine derivatives have shown them to be activators, rather than inhibitors, of several human carbonic anhydrase (hCA) isoforms. A study investigating a range of N-aryl-, N-alkyl-, and N-acyl-piperazines found that most derivatives activated the cytosolic isoforms hCA I, hCA II, and hCA VII, but were inactive against the membrane-bound hCA IV. nih.govresearchgate.net The activation mechanism involves the piperazine molecule participating in the proton shuttling process, which is the rate-determining step of the CA catalytic cycle. nih.gov The activator facilitates the transfer of a proton from the zinc-coordinated water molecule to the surrounding medium, thereby regenerating the active form of the enzyme more efficiently. nih.gov

One of the most effective activators identified was 2-benzyl-piperazine, a compound structurally very similar to the core of this compound. It demonstrated a significant activation constant (Kₐ) of 17.1 µM for hCA VII. nih.govresearchgate.net

Table 3: Carbonic Anhydrase Activation by Piperazine Derivatives

| Compound | Target Isoform | Activation Constant (Kₐ) (µM) |

| 2-Benzyl-piperazine | hCA VII | 17.1 |

| 1-(2-Piperidinyl)-piperazine | hCA II | 16.2 |

| 1-(3-Benzylpiperazin-1-yl)propan-1-one | hCA I | 32.6 |

Soluble Epoxide Hydrolase (sEH) Interaction Analysis

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH is therefore considered a promising therapeutic strategy for managing pain and inflammation by increasing the levels of beneficial EpFAs.

While direct data on this compound is not available, research into structurally related piperidine-4-carboxamide derivatives provides valuable insights. A novel dual inhibitor of sEH and phosphodiesterase 4 (PDE4), N-(4-methoxy-2-(trifluoromethyl)benzyl)-1-propionylpiperidine-4-carboxamide (MPPA), was designed and synthesized. bldpharm.comnih.gov In vitro assays confirmed that this compound possesses good efficacy as an sEH inhibitor. nih.gov The rationale behind developing dual inhibitors is based on the observation that combining an sEH inhibitor with inhibitors of other enzymes, like PDE4, can lead to enhanced analgesic effects. bldpharm.com This research highlights the potential of the benzyl- and carboxamide-functionalized piperidine (B6355638)/piperazine scaffold to interact with and inhibit sEH.

Poly(ADP-ribose) Polymerase 1 (PARP1) Modulatory Effects

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks. nih.gov Inhibiting PARP1 in cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations) leads to a synthetic lethal effect, making PARP1 a key target in oncology. nih.gov

The piperazine scaffold is a recognized pharmacophore in the development of PARP1 inhibitors; for instance, the FDA-approved inhibitor Olaparib contains a piperazine ring. nih.gov In silico studies have been conducted to identify novel piperazine-based PARP1 inhibitors. nih.gov Through virtual screening of compound databases, researchers have identified piperazine-containing compounds with high docking scores within the PARP1 binding pocket. nih.gov Subsequent molecular dynamics simulations and free energy calculations help to predict their binding energies and understand the critical amino acid interactions required for potent inhibition. nih.gov For example, a series of quinazoline-2,4(1H,3H)-dione derivatives bearing an (R)-3-ethyl piperazine ring showed high enzymatic potency and selectivity for PARP-1. nih.gov These computational and synthetic efforts underscore the importance of the piperazine moiety in designing next-generation PARP1 modulators, suggesting that derivatives of this compound could be viable candidates for such roles.

Acetylcholinesterase Modulation in Structurally Related Compounds

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain. nih.gov

Derivatives of piperazine-2-carboxylic acid have been synthesized and evaluated as anticholinesterase agents. nih.gov A study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives revealed that they act as competitive inhibitors of both AChE and butyrylcholinesterase (BChE). nih.gov The free carboxylic acid series demonstrated enhanced selectivity for AChE, with the most active compound, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, showing a Kᵢ value of 10.18 µM for AChE. nih.gov In contrast, converting the carboxylic acid to a hydroxamic acid or carboxamide shifted the selectivity towards BChE, with some derivatives showing exceptionally potent BChE inhibition. nih.gov This indicates that the functional group at the 2-position of the piperazine ring is a key determinant of both potency and selectivity.

Table 4: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by a Piperazine-2-carboxylic acid Derivative

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (µM) | Selectivity Index (SI) for AChE |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | AChE | 10.18 ± 1.00 | ~17.90 |

Fatty Acid Amide Hydrolase (FAAH) Modulatory Studies for Related Compounds

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH leads to increased endocannabinoid levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the significant side effects associated with direct cannabinoid receptor agonists. nih.gov Consequently, FAAH has emerged as a significant therapeutic target. nih.gov

Research into FAAH inhibitors has explored various chemical scaffolds, with piperazine and piperidine derivatives showing considerable promise. dovepress.comnih.gov Specifically, compounds incorporating a piperazine-carboxamide structure have been investigated for their FAAH inhibitory potential. dovepress.com Structure-activity relationship studies on piperazine-based compounds have demonstrated that they can be potent inhibitors of FAAH. For example, piperazine carbamates and ureas have been developed as highly effective FAAH inhibitors. nih.govnih.gov One of the most potent synthetic FAAH inhibitors is a carbamate (B1207046) derivative, cyclohexylcarbamic acid 3′-carbamoyl-biphenyl-3-yl ester (URB-597), which exhibits an IC₅₀ of 4.6 nM. nih.gov

The development of FAAH inhibitors based on a piperazine core highlights the therapeutic potential of this structural motif. dovepress.com While direct studies on this compound are limited in this context, the established activity of related piperazine-carboxamides suggests that this class of compounds warrants further investigation for FAAH modulation. dovepress.com

Table 1: Examples of FAAH Inhibitors with Piperazine or Related Scaffolds This table is for illustrative purposes and includes related compounds, not exclusively this compound.

| Compound Name/Class | Type | Reported Activity |

|---|---|---|

| Piperazine-Carboxamides | Scaffold | Investigated for FAAH inhibitory activity. dovepress.com |

| URB597 | Carbamate derivative | Potent FAAH inhibitor (IC₅₀ = 4.6 nM). nih.gov |

| PF-3845 | Piperidine Urea | Highly selective FAAH inhibitor. nih.gov |

| JNJ-42165279 | FAAH Inhibitor | Tested in clinical trials for social anxiety disorder. mdpi.com |

Receptor Interaction and Modulatory Studies

Sigma Receptor Ligand Binding and Functional Assays (σ1, σ2)

Sigma receptors, classified into σ1 and σ2 subtypes, are unique intracellular chaperone proteins that have been implicated in a range of cellular functions and are considered targets for various neurological disorders and cancer. nih.govsigmaaldrich.com Benzylpiperazine derivatives have been synthesized and evaluated as high-affinity ligands for sigma receptors. nih.govnih.gov

In vitro competition binding assays have demonstrated that certain 4-benzylpiperazine ligands exhibit low nanomolar affinity for σ1 receptors and maintain high selectivity over the σ2 subtype. nih.gov For instance, a series of 4-benzylpiperazine compounds (BP-CH₃, BP-F, BP-Br, BP-I, and BP-NO₂) showed potent affinity for σ1 receptors with inhibitory constant (Kᵢ) values ranging from 0.43 to 0.91 nM. nih.gov Their affinity for σ2 receptors was significantly lower, with Kᵢ values between 40 and 61 nM, resulting in a high selectivity ratio (Kᵢ σ2/Kᵢ σ1) of 52 to 94. nih.gov Another study on new benzylpiperazinyl derivatives also identified compounds with high σ1 receptor affinity and selectivity. nih.gov Notably, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) in that study showed a Kᵢ of 1.6 nM for σ1 and a selectivity ratio of 886. nih.gov

Functionally, σ1 receptor antagonists have been shown to modulate pain signaling by enhancing opioid-induced antinociception and reducing the hypersensitivity associated with pathological pain. nih.gov The specific binding of these ligands in vivo has been confirmed in biodistribution studies, where administration of a known sigma ligand, haloperidol, significantly reduced the uptake of a radiolabeled benzylpiperazine derivative in organs known to express σ1 receptors. nih.gov

Table 2: Sigma Receptor Binding Affinities of Representative Benzylpiperazine Derivatives

| Compound | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) |

|---|---|---|---|

| BP-CH₃ | 0.43 | 40 | 93 |

| BP-F | 0.91 | 61 | 67 |

| BP-Br | 0.63 | 49 | 78 |

| BP-I | 0.65 | 42 | 65 |

| BP-NO₂ | 0.55 | 41 | 75 |

Data sourced from a study on 4-benzylpiperazine ligands. nih.gov

Adrenergic Receptor Antagonism Profiling (e.g., α1-Adrenoceptor)

Alpha-1 (α1)-adrenergic receptors are crucial in regulating smooth muscle tone and are primary targets for treating conditions like benign prostatic hyperplasia (BPH). frontiersin.org The benzylpiperazine scaffold has been incorporated into molecules designed as selective α1-adrenoceptor antagonists. frontiersin.orgnih.gov

A notable example is HJZ-12 (1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide), a derivative of the known α1-antagonist naftopidil. frontiersin.orgnih.gov In vitro studies demonstrated that HJZ-12 exhibits high subtype-selectivity for both α1D- and α1A-adrenoceptors, with 47.9-fold and 19.1-fold selectivity, respectively, over the α1B-subtype. frontiersin.orgnih.gov This selectivity profile is considered advantageous for treating BPH, as it may reduce cardiovascular side effects associated with non-selective α1-blockers. nih.gov While HJZ-12 is a more complex molecule, its activity underscores the utility of the benzylpiperazine moiety in designing potent and selective α1-adrenoceptor antagonists.

Serotonergic and Dopaminergic System Interactions in Related Benzylpiperazine Derivatives

The parent compound, 1-benzylpiperazine (B3395278) (BZP), is well-documented for its significant interactions with monoaminergic systems. nih.gov It functions as a "messy drug" by stimulating the release and inhibiting the reuptake of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT). nih.goveuropa.eu This dual action results in stimulant and euphoriant effects, drawing comparisons to drugs like amphetamine. nih.gov

BZP's mechanism involves elevating synaptic levels of these key neurotransmitters. nih.gov It also acts as a non-selective agonist at a variety of serotonin receptors. wikipedia.org For instance, its binding to 5-HT₂ₐ receptors may contribute to hallucinogenic effects at high doses. wikipedia.org The interaction between the serotonergic and dopaminergic systems is critical for reward processing and mood regulation. nih.gov The ability of benzylpiperazine derivatives to modulate these systems suggests their potential influence on a wide range of central nervous system functions. nih.gov These interactions are largely attributed to the core piperazine structure, indicating that derivatives like this compound could potentially retain some of this activity, pending specific pharmacological evaluation.

Cellular Pathway Elucidation in Advanced Biological Models

Induction of Apoptosis in Glucose-Starved Oncological Cellular Models

Recent research has focused on exploiting the metabolic vulnerabilities of cancer cells, such as their high dependence on glucose (the Warburg effect). Inducing apoptosis by targeting cancer cell metabolism is a promising therapeutic strategy. nih.govnih.gov

Studies on related piperazine derivatives have shown pro-apoptotic activity. The α1-adrenoceptor antagonist HJZ-12, which contains a benzylpiperazine core, was found to induce apoptosis in a human benign prostatic hyperplasia cell line (BPH-1). frontiersin.org Intriguingly, this apoptotic induction was found to be independent of its α1-receptor blocking activity, suggesting an alternative, multi-target mechanism of action. frontiersin.orgnih.gov The study identified the involvement of the anti-apoptotic gene Bmi-1 in this process. nih.gov

While direct evidence for this compound is not available, the principle of targeting metabolically stressed cancer cells is well-established. Small molecule inhibitors of basal glucose transport have been shown to inhibit proliferation and induce p53-independent, caspase-3-dependent apoptosis in cancer cells, mimicking the effects of glucose deprivation. nih.gov The combination of glucose metabolism inhibitors like 2-deoxyglucose (2DG) with other agents can enhance apoptosis in cancer cells. nih.gov Given the demonstrated pro-apoptotic effects of a related benzylpiperazine derivative, investigating the potential of this compound to induce apoptosis, particularly in glucose-starved oncological models, represents a logical and compelling direction for future research.

Modulation of Mitochondrial Membrane Potential in Cellular Systems

Research indicates that piperazine derivatives can influence mitochondrial function, a critical aspect of cellular health. Studies on benzylpiperazine (BZP), a related compound, have shown that it can induce mitochondrial hyperpolarization and preserve ATP levels, which is linked to an increase in intracellular calcium. nih.gov This suggests a complex interplay between these compounds and mitochondrial bioenergetics.

However, the effects on mitochondria can vary depending on the specific derivative, its concentration, and the cell type being studied. nih.gov For instance, in human neuroblastoma SH-SY5Y cells, both BZP and benzoylpiperazine (BZOP) have been shown to inhibit mitochondrial complex-I activity, a key component of the electron transport chain. auburn.edunih.gov This inhibition is a significant factor in the observed neurotoxicity of these compounds. auburn.edunih.gov

Changes in the mitochondrial membrane potential (Δψm) are often associated with the initiation of apoptosis, or programmed cell death. nih.gov The disruption of calcium homeostasis by piperazine derivatives can lead to the opening of mitochondrial megachannels and the release of pro-apoptotic factors. nih.gov This highlights the central role of mitochondria in mediating the cytotoxic effects of these compounds.

Investigation of Neuroprotective Mechanisms (e.g., against Oxidative Stress in PC12 Cells)

The neuroprotective potential of various compounds is often evaluated in cellular models of oxidative stress, such as PC12 cells treated with hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov Oxidative stress is a key factor in the development of neurodegenerative diseases. frontiersin.org In these models, the ability of a compound to mitigate H₂O₂-induced cell death, reduce reactive oxygen species (ROS) production, and preserve mitochondrial function is assessed. frontiersin.orgfrontiersin.org

Studies on various phytochemicals have demonstrated neuroprotective effects in PC12 cells by reducing oxidative stress. frontiersin.orgnih.gov For example, theaflavins have been shown to protect PC12 cells from H₂O₂-induced apoptosis by suppressing oxidant enzyme activity and downregulating the pro-apoptotic protein Bax. nih.gov Similarly, other natural compounds have been found to protect against oxidative stress-induced cytotoxicity in PC12 cells by activating the Nrf2 signaling pathway, which is involved in the cellular antioxidant response. frontiersin.org

While direct studies on this compound in this specific context are not prevalent in the provided results, the general mechanisms of neuroprotection against oxidative stress in PC12 cells involve maintaining mitochondrial health, reducing ROS levels, and modulating apoptotic pathways. frontiersin.orgnih.govfrontiersin.org Some research has indicated that certain peptide fractions show neuroprotective effects in other neuronal cell lines but not in PC12 cells, highlighting the specificity of these interactions. nih.gov

Cytotoxicity Assessment Against Cancer Cell Lines in Pre-clinical Settings

Derivatives of benzylpiperazine have been the subject of numerous studies investigating their potential as anticancer agents. These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines in preclinical assessments.

For instance, novel benzhydrylpiperazine carboxamide and thioamide derivatives have been screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. researchgate.net The results indicated that thioamide derivatives generally exhibited higher growth inhibition than their carboxamide counterparts, and 4-chlorobenzhydrylpiperazine derivatives were particularly cytotoxic. researchgate.net

In another study, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested against a panel of cancer cell lines including liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) lines. nih.gov All tested compounds showed significant cell growth inhibitory activity. nih.gov

Furthermore, arylpiperazine derivatives have been evaluated for their cytotoxic effects on human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Some of these compounds exhibited moderate to strong cytotoxic activities, with some even surpassing the activity of the established drug naftopidil. mdpi.com The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the piperazine ring significantly influence the cytotoxic potency. mdpi.com For example, introducing a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for anticancer activity against DU145 cells. mdpi.com

The table below summarizes the cytotoxic activity of some piperazine derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Benzhydrylpiperazine carboxamide and thioamide derivatives | Hepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116) | Thioamide derivatives and 4-chlorobenzhydrylpiperazine derivatives showed higher cytotoxicity. | researchgate.net |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver (HUH7, FOCUS, etc.), Breast (MCF7, BT20, etc.), Colon (HCT-116), Gastric (KATO-3), Endometrial (MFE-296) | All compounds displayed significant cell growth inhibitory activity. | nih.gov |

| Arylpiperazine derivatives | Prostate (PC-3, LNCaP, DU145) | Some compounds showed strong cytotoxic activity, superior to naftopidil. Introduction of a pyrimidinyl moiety enhanced activity. | mdpi.com |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast adenocarcinoma (MCF7) | Most compounds showed cytotoxic activity comparable to doxorubicin. | nih.gov |

In Vivo Pharmacological Probes in Animal Models (Focus on Mechanistic Insights and Target Engagement)

Evaluation of Neuropharmacological Effects and Locomotor Activity

Animal models are crucial for understanding the in vivo effects of this compound and its analogs on the central nervous system. Studies on benzylpiperazine (BZP) have shown that it produces dose-dependent increases in locomotor activity and stereotyped behaviors in rodents, consistent with its stimulant properties. nih.govnih.gov This effect is attributed to its ability to increase dopaminergic neurotransmission. nih.gov

In contrast, other piperazine derivatives, such as m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP), tend to decrease locomotor activity. nih.govnih.gov Dibenzylpiperazine (DBZP) has also been found to cause a dose-dependent decrease in locomotor activity. nih.gov Interestingly, repeated exposure to BZP can lead to behavioral sensitization, where the locomotor response to a subsequent dose is potentiated. nih.gov Cross-sensitization to other stimulants like methamphetamine has also been observed. nih.gov

The effects on locomotor activity can be influenced by the specific experimental protocol. For example, one study reported an increase in locomotor activity with DBZP in mice, which contradicts other findings and may be due to differences in habituation procedures. nih.gov These studies highlight the diverse neuropharmacological profiles of piperazine derivatives, ranging from stimulant-like to depressant-like effects on locomotor activity.

Radioligand Development and Positron Emission Tomography (PET)/Single-Photon Emission Computed Tomography (SPECT) Imaging Applications for Receptor Mapping

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques used to map the distribution and density of receptors in the brain. nih.gov The development of specific radioligands is essential for these studies.

A derivative of benzylpiperidine, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has been synthesized and evaluated as a potential PET ligand for sigma receptors. nih.gov This compound demonstrated high affinity and selectivity for sigma receptors in vitro. nih.gov When radiolabeled with fluorine-18, it showed high uptake in the brain and other organs in mice. nih.gov Blocking studies in rats confirmed that the uptake in the brain was specific to haloperidol-sensitive sigma sites. nih.gov These findings suggest its potential for imaging sigma receptors in humans. nih.gov

The development of such radioligands allows for the non-invasive study of receptor systems in the living brain, providing valuable insights into the mechanisms of action of drugs and the pathophysiology of neurological and psychiatric disorders. nih.gov The ability to quantify the specific binding of a radioligand to its target receptor is a critical aspect of these imaging studies. nih.gov

Assessment of Neuroprotective Activity in Animal Models of Neurological Pathophysiology

The neuroprotective effects of various compounds are often investigated in animal models of neurological disorders like Alzheimer's disease and Parkinson's disease. nih.govnih.govfrontiersin.org These models often involve the use of neurotoxins to induce neuronal damage and cognitive deficits. nih.gov

For instance, in animal models of Alzheimer's disease, the efficacy of a potential neuroprotective agent is assessed by its ability to improve learning and memory, and to reduce the pathological hallmarks of the disease, such as amyloid-beta plaque deposition and tau protein hyperphosphorylation. nih.govfrontiersin.org Similarly, in Parkinson's disease models, the focus is on protecting dopaminergic neurons from degeneration and improving motor function. nih.gov

While specific studies on the in vivo neuroprotective activity of this compound are not detailed in the provided search results, the general approach involves evaluating the compound's ability to mitigate neuronal damage and functional deficits in relevant animal models. For example, some phytochemicals have been shown to exert neuroprotective effects in animal models of chronic cerebral hypoperfusion by reducing neuronal necrosis and oxidative stress. nih.gov The assessment of locomotor activity is also a key component in evaluating the effects of compounds in animal models of neurological disorders. mdpi.com

Computational Chemistry and Cheminformatics in 4 Benzylpiperazine 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme of known three-dimensional structure. This method is instrumental in elucidating the binding mode and affinity of potential drug candidates, providing insights into the molecular basis of their biological activity.

In research involving scaffolds similar to 4-benzylpiperazine-2-carboxamide, molecular docking has been successfully employed to predict interactions with various biological targets. For instance, in the design of novel acetylcholinesterase inhibitors for potential Alzheimer's disease treatment, docking studies were performed on N-benzylpiperidine carboxamide derivatives. nih.gov These simulations helped to identify key interactions within the enzyme's active site, correlating computational predictions with in vitro inhibitory activities. nih.gov One of the most active analogues, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, demonstrated an IC50 value of 5.94 ± 1.08 μM. nih.gov

Similarly, molecular docking has been applied to arylpiperazine derivatives to investigate their potential as androgen receptor (AR) antagonists. nih.govresearchgate.net These studies revealed that the compounds bind to the AR ligand-binding pocket primarily through van der Waals forces. researchgate.net The insights gained from such docking simulations are crucial for the rational design of new analogues with improved binding affinity and antagonistic activity. nih.govresearchgate.net In one study, several arylpiperazine derivatives showed significant androgen receptor antagonistic activity, with inhibition percentages greater than 60%. researchgate.net

The general workflow of a molecular docking study is presented in the table below.

| Step | Description |

| 1. Target Preparation | The three-dimensional structure of the biological target (e.g., protein, enzyme) is obtained from databases like the Protein Data Bank (PDB) or through homology modeling. Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. |

| 2. Ligand Preparation | The two-dimensional structure of the ligand (e.g., this compound) is drawn and converted into a three-dimensional conformation. The ligand's geometry is optimized to find its most stable, low-energy state. |

| 3. Docking Simulation | A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the target's binding site. Each pose is evaluated using a scoring function that estimates the binding affinity. |

| 4. Pose Analysis and Scoring | The resulting docked poses are ranked based on their scores. The top-ranked poses are visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the target. |

| 5. Validation | The docking protocol is often validated by redocking a known co-crystallized ligand into its corresponding protein structure to ensure the method can accurately reproduce the experimentally observed binding mode. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can predict the potency of novel compounds and guide the design of more effective molecules.

For classes of compounds related to this compound, QSAR studies have been instrumental. For example, 2D- and 3D-QSAR models have been developed for benzopyrane and benzopyrano[3,4b] nih.govnih.gov-oxazine derivatives as inhibitors of P-glycoprotein, a transporter involved in multidrug resistance. nih.gov These models highlighted the importance of features like hydrophobic van der Waals surface area and the spatial arrangement of hydrogen bond donors and acceptors for inhibitory activity. nih.gov

The development of robust QSAR models for pyrrolidine (B122466) analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors has also been reported. nih.gov These models, generated using multiple linear regression and partial least squares methods, demonstrated the significance of shape flexibility, ipso atom E-state index, and electrostatic parameters in determining the inhibitory activity. nih.gov Such findings are valuable for the rational design of new inhibitors. In silico modeling, particularly structure-based molecular modeling, has played a significant role in designing new compounds or in studying crucial drug-receptor interactions to rationalize the activity toward various targets of interest. researchgate.net

The key components of a QSAR study are outlined in the table below.

| Component | Description |

| Dataset Selection | A set of compounds with known biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set for model development and a test set for model validation. |

| Descriptor Calculation | A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. |

| Model Development | Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity of the compounds in the training set. |

| Model Validation | The predictive power of the QSAR model is assessed using both internal validation (e.g., leave-one-out cross-validation) on the training set and external validation on the test set. A reliable model should accurately predict the activities of the compounds in the test set. |

| Interpretation and Application | The validated QSAR model is interpreted to understand which molecular properties are most influential for the biological activity. The model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties for Research Compound Optimization

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of late-stage clinical trial failures. In silico ADMET prediction provides an early-stage evaluation of a compound's drug-likeness, helping to prioritize candidates with favorable properties for further development.

For compounds structurally related to this compound, in silico ADMET studies have been conducted to evaluate their potential as drug candidates. For instance, a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine involved virtual ADME and toxicity predictions to establish a relationship between the compound's biological, electronic, and physicochemical characteristics. scienceopen.comnih.gov Similarly, preliminary in silico ADMET screening was performed for polyamine conjugates with bicyclic systems, including carboxamides, to assess their drug-likeness in parallel with their efficacy. mdpi.com

These computational models predict a wide range of properties, as summarized in the table below.

| ADMET Property | Predicted Parameter Examples | Relevance |

| Absorption | Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor | Predicts the extent to which a compound is absorbed into the bloodstream after administration. |

| Distribution | Blood-brain barrier (BBB) penetration, plasma protein binding (PPB) | Determines how a compound is distributed throughout the body and whether it can reach its intended target. |

| Metabolism | Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4), sites of metabolism | Predicts how a compound is broken down by the body, which affects its duration of action and potential for drug-drug interactions. |

| Excretion | Renal clearance, total clearance | Indicates how a compound and its metabolites are removed from the body. |

| Toxicity | Ames mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition) | Predicts potential adverse effects and safety concerns. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD provides detailed insights into the conformational flexibility of ligands, the stability of ligand-receptor complexes, and the dynamics of binding events.

In the study of N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors, molecular dynamics simulations were used to analyze the binding of the most active analogue. nih.gov The simulations indicated a close correlation between the binding of this compound and the FDA-approved drug donepezil, suggesting a similar and stable binding mode within the enzyme's active site. nih.gov

MD simulations are also employed to assess the stability of ligand-protein complexes identified through molecular docking. For example, in a study screening for inhibitors of the SARS-CoV-2 main protease, promising candidates were subjected to 100-nanosecond MD simulations to evaluate the stability of their interactions with the enzyme. nih.gov The analysis of root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation can indicate whether the ligand remains stably bound in the active site. nih.gov

Virtual Screening and Rational Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based, searching for compounds with similar properties to known active molecules, or structure-based, docking compounds into the target's binding site. Virtual screening, combined with rational library design, accelerates the discovery of novel lead compounds.

This methodology has been effectively used to identify potential inhibitors for various targets from extensive databases like DrugBank. nih.gov For example, a multi-stage virtual screening protocol, including pharmacophore screening and molecular docking, was successfully used to identify potential inhibitors of the SARS-CoV-2 main protease from a library of FDA-approved drugs. nih.gov

Rational drug design methods have also been employed to generate libraries of 4-arylpiperazine carboxamides to develop more potent and effective monoamine neurotransmitter reuptake inhibitors. researchgate.net By starting with a core scaffold like this compound, virtual screening and rational design can be used to explore a vast chemical space and design focused libraries of analogues with a higher probability of desired biological activity and favorable ADMET properties. This process often involves creating virtual libraries by systematically modifying the core structure and then using QSAR models and docking simulations to prioritize the most promising candidates for synthesis and experimental testing.

Advanced Research Directions and Future Perspectives for 4 Benzylpiperazine 2 Carboxamide

Exploration of Novel Biological Targets and Phenotypes beyond Current Discoveries

The piperazine (B1678402) scaffold is a well-established pharmacophore found in a multitude of drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, and anticancer agents nih.govwisdomlib.org. The parent compound, benzylpiperazine (BZP), is known to interact with dopamine (B1211576) and serotonin (B10506) transporters, leading to stimulant and euphoric effects wikipedia.orgnih.gov. Future research on 4-Benzylpiperazine-2-carboxamide should aim to explore a wider array of biological targets to uncover novel therapeutic applications.

Detailed Research Findings:

Initial investigations into related piperazine derivatives have revealed activities beyond the central nervous system. For instance, certain piperazine-containing compounds have demonstrated antimicrobial and antifungal properties nih.govacgpubs.orgresearchgate.net. A promising research avenue would be to screen this compound against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains.

Furthermore, phenotypic screening, a target-agnostic approach, could reveal unexpected biological activities. Gene biomarker-based phenotypic screening has successfully identified piperidine (B6355638) derivatives that modulate macrophage polarization, suggesting a potential role in treating autoimmune diseases like multiple sclerosis nih.gov. A similar approach could be employed for this compound to identify novel phenotypes and, subsequently, deconvolve the responsible molecular targets.

| Potential Biological Target Classes | Rationale for Exploration |

| G-protein coupled receptors (GPCRs) | The piperazine moiety is a common feature in many GPCR ligands. |

| Ion channels | Modulation of ion channels is a known activity of some piperazine derivatives. |

| Kinases | Anticancer activity of some piperazine compounds is linked to kinase inhibition researchgate.net. |

| Enzymes involved in metabolic pathways | Exploring effects on metabolic pathways could reveal novel therapeutic areas. |

Development of Advanced Analytical Methodologies for Research Compound Quantification in Complex Matrices

Accurate quantification of this compound and its metabolites in biological matrices such as plasma, urine, and hair is crucial for pharmacokinetic and toxicokinetic studies. While methods for the analysis of BZP and other piperazine derivatives are well-established, specific and highly sensitive assays for this compound need to be developed and validated.

Detailed Research Findings:

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of piperazine derivatives in complex matrices nih.govnih.govresearchgate.net. An LC-MS/MS method for BZP in hair has been validated with a linear range of 0.085 to 8.65 ng/mg nih.gov. Similarly, an LC-MS method for BZP and its metabolites in human plasma has been developed with a lower limit of quantification of 5 ng/mL nih.gov. These existing methods provide a strong foundation for the development of a robust analytical method for this compound.

Future work should focus on optimizing sample preparation techniques, such as solid-phase extraction, and developing highly selective multiple reaction monitoring (MRM) transitions for the parent compound and its potential metabolites. The use of high-resolution mass spectrometry could also aid in the identification of unknown metabolites.

| Analytical Technique | Application in this compound Research |

| LC-MS/MS | Gold standard for quantification in biological fluids. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative method for quantification, often requiring derivatization researchgate.netoup.com. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites and degradation products. |

| Capillary Electrophoresis (CE) | Potential for high-efficiency separations and analysis of small sample volumes. |

Deeper Mechanistic Dissection of Observed Biological Activities and Off-Target Interactions

Once novel biological activities are identified, a thorough investigation into the underlying mechanisms of action is paramount. For instance, if this compound exhibits anticancer properties, it will be essential to determine the specific cellular pathways it modulates.

Detailed Research Findings:

Techniques such as molecular docking can provide insights into the binding modes of this compound with its putative targets nih.gov. Subsequent site-directed mutagenesis studies can then be used to validate these computational predictions. Furthermore, investigating the structure-activity relationship (SAR) by synthesizing and testing a series of analogues can help to identify the key structural features responsible for the observed biological activity and to optimize selectivity nih.govnih.gov.

Design and Synthesis of Highly Selective Molecular Probes for Specific Biological Pathways

Based on the mechanistic insights gained, highly selective molecular probes derived from the this compound scaffold can be designed and synthesized. These probes are invaluable tools for studying specific biological pathways in vitro and in vivo.

Detailed Research Findings:

The versatile nature of the piperazine scaffold allows for systematic structural modifications to enhance potency and selectivity for a particular biological target nih.govresearchgate.net. For example, by exploring different substituents on the benzyl (B1604629) ring and modifications of the carboxamide group, it may be possible to develop analogues of this compound that are highly selective for a specific receptor subtype or enzyme isoform. These selective probes can then be used to dissect the physiological and pathological roles of their targets with high precision.

Integration of High-Throughput Screening and Multi-Omics Data in Compound Research and Development

To accelerate the discovery and development of this compound and its analogues, the integration of high-throughput screening (HTS) with multi-omics technologies is a powerful strategy.

Detailed Research Findings:

HTS allows for the rapid screening of large compound libraries to identify initial "hits" with desired biological activity nih.govthermofisher.comvipergen.com. Once active compounds are identified, multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive understanding of the compound's effects on cellular systems. For example, transcriptomic analysis can reveal changes in gene expression profiles induced by the compound, while proteomics can identify alterations in protein levels and post-translational modifications. This integrated approach can help to identify the mechanism of action, uncover potential biomarkers of efficacy and toxicity, and guide the lead optimization process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzylpiperazine-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling benzyl groups to the piperazine core via nucleophilic substitution or amidation. For example, benzyl halides or activated esters are reacted with piperazine intermediates under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like DMF or dichloromethane . Optimization requires adjusting reaction time (12–48 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1.2 for amine:electrophile) to maximize yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) is essential for enantiomeric purity assessment if stereocenters are present .

Q. How does the benzyl substituent influence the compound’s physicochemical properties?

- Methodology : The benzyl group enhances lipophilicity (logP increases by ~1.5 units compared to unsubstituted piperazine), improving membrane permeability. This can be quantified via octanol-water partition coefficient assays. Aromatic stacking interactions with biological targets (e.g., enzymes) are also facilitated, as shown in molecular docking studies of analogous piperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodology : Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) often arise from differences in stereochemistry or assay conditions. For example, (S)-enantiomers of piperazine carboxamides show 10–20x higher acetylcholinesterase (AChE) inhibition than (R)-forms due to chiral center interactions . Standardizing assay protocols (pH, temperature, enzyme source) and verifying enantiomeric purity via chiral HPLC are critical .

Q. What strategies are recommended for designing this compound derivatives with enhanced target selectivity?

- Methodology : Structure-Activity Relationship (SAR) studies suggest:

- Substitution at Position 2 : Carboxamide groups improve hydrogen bonding with enzymes (e.g., AChE).

- Benzyl Modifications : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl ring enhance binding to hydrophobic pockets, as seen in analogs with Ki values <10 µM for AChE .

- Piperazine Ring Flexibility : Constrained conformations (e.g., via Boc protection) reduce off-target effects, as demonstrated in dopamine receptor studies .

Q. How should researchers approach stability and degradation studies of this compound under physiological conditions?

- Methodology : Accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours identifies degradation pathways (e.g., hydrolysis of the carboxamide group). Liquid Chromatography-Mass Spectrometry (LC-MS) tracks degradation products, while circular dichroism (CD) spectroscopy monitors conformational changes in chiral analogs .

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?

- Methodology : Non-linear regression models (e.g., Hill equation) calculate IC₅₀ values. For example, this compound derivatives targeting AChE showed a Hill slope of ~1.2, indicating positive cooperativity. Outliers are identified via Grubbs’ test, and p-values <0.05 (ANOVA) confirm significance across triplicate runs .

Q. How can computational tools aid in predicting the metabolic fate of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites for cytochrome P450-mediated oxidation. Software like Schrödinger’s ADMET Predictor estimates hepatic clearance (e.g., 15 mL/min/kg for rat microsomes). Molecular dynamics simulations (100 ns trajectories) validate binding stability in target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.